3-(1-Nonylbenzimidazol-2-yl)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
305347-84-6 |
|---|---|
Molecular Formula |
C19H30N2O |
Molecular Weight |
302.5g/mol |
IUPAC Name |
3-(1-nonylbenzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C19H30N2O/c1-2-3-4-5-6-7-10-15-21-18-13-9-8-12-17(18)20-19(21)14-11-16-22/h8-9,12-13,22H,2-7,10-11,14-16H2,1H3 |
InChI Key |
DFNREPHKWIOBDP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCN1C2=CC=CC=C2N=C1CCCO |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2N=C1CCCO |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathway Elucidation for 3 1 Nonylbenzimidazol 2 Yl Propan 1 Ol
Precursor Synthesis and Rational Design
The rational design of the synthesis of 3-(1-nonylbenzimidazol-2-yl)propan-1-ol hinges on the preparation of specifically functionalized precursors that will ultimately form the N1-substituent, the benzene (B151609) ring, and the C2-substituent of the benzimidazole (B57391) core.
Synthesis of Substituted 1,2-Diaminobenzenes
The foundational precursor for the benzimidazole ring is a substituted 1,2-diaminobenzene, also known as o-phenylenediamine (B120857) (OPD). The synthesis of OPD derivatives can be achieved through various classical organic reactions. A common method involves the reduction of an ortho-nitroaniline. For instance, o-nitroaniline can be reduced using reagents like tin (Sn) or stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation with zinc dust and alkali. orgsyn.org The general scheme for the reduction of o-nitroaniline to o-phenylenediamine is a well-established procedure in organic synthesis. orgsyn.org
Furthermore, substituted o-phenylenediamines can be prepared from other starting materials. For example, o-dichlorobenzene or o-chloroaniline can be treated with aqueous ammonia (B1221849) at elevated temperatures and pressures in the presence of a copper catalyst to yield o-phenylenediamine. orgsyn.org Another approach starts from 1,4-dichlorobenzene, which is first nitrated to 2,5-dichloronitrobenzene. This intermediate is then aminated with aqueous ammonium (B1175870) hydroxide (B78521), followed by catalytic hydrogenation to produce o-phenylenediamine. google.com These methods provide routes to the core 1,2-diaminobenzene structure which is essential for the subsequent N-alkylation and cyclization steps.
Preparation of Nonyl-Substituted Intermediates
To synthesize the target compound, a nonyl group must be introduced at one of the nitrogen atoms of the 1,2-diaminobenzene precursor. The selective N-alkylation of o-phenylenediamine is a critical step. A direct and effective method for the N-alkylation of anilines involves the use of alcohols in what is known as a "hydrogen borrowing" or "hydrogen autotransfer" methodology. researchgate.net This reaction is typically catalyzed by transition metal complexes.
In a representative synthesis, o-phenylenediamine would be reacted with 1-nonanol in the presence of a suitable catalyst and a base. The reaction proceeds by the catalyst first oxidizing the alcohol to an aldehyde. This aldehyde then condenses with the primary amine of the o-phenylenediamine to form a Schiff base (imine). The imine is subsequently reduced by the catalyst, which had previously stored the hydrogen from the alcohol oxidation, to yield the N-alkylated product, N-nonyl-o-phenylenediamine. The catalyst is thus regenerated in the process.
Table 1: Representative Conditions for N-Alkylation of o-Phenylenediamine with an Alcohol
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product |
|---|---|---|---|---|---|---|---|
| o-Phenylenediamine | 1-Nonanol | CoNx/N-C | Cs₂CO₃ | Toluene | 140 | 24 | N-Nonyl-o-phenylenediamine |
This table is illustrative, based on typical conditions for N-alkylation of anilines with alcohols. researchgate.net
Synthesis of Propanol-Containing Precursors for C2 Functionalization
The 3-hydroxypropyl group at the C2 position of the benzimidazole ring is introduced by using a precursor containing a three-carbon chain with a terminal hydroxyl group and a reactive functional group (aldehyde or carboxylic acid) for the cyclocondensation reaction. Two primary candidates for this role are 3-hydroxypropanal (B37111) and 4-hydroxybutanoic acid.
Synthesis of 3-Hydroxypropanal: 3-Hydroxypropanal (reuterin) can be synthesized through several routes. A common laboratory and industrial method is the cross-aldol condensation of formaldehyde (B43269) and acetaldehyde. acs.orgwikipedia.org This reaction can be catalyzed by base or acid. Another approach is the hydration of acrolein in the presence of an ion-exchange resin. google.com Biocatalytic methods have also been developed, utilizing enzymes like deoxyribose-5-phosphate aldolase (B8822740) to produce 3-hydroxypropanal from formaldehyde and acetaldehyde. nih.gov
Synthesis of 4-Hydroxybutanoic Acid: 4-Hydroxybutanoic acid, also known as gamma-hydroxybutyric acid (GHB), can be prepared through the reduction of succinic anhydride (B1165640) or via the oxidation of 1,4-butanediol. rupahealth.com In a biological context, it is synthesized from GABA. rupahealth.com For laboratory synthesis, the intramolecular esterification of 4-hydroxybutanoic acid under acidic conditions can lead to the formation of gamma-butyrolactone (B3396035) (GBL), which can be hydrolyzed back to the acid when needed. chegg.com A method for preparing 4-hydroxy-2-butynoic acid from 1,4-butynediol has also been reported, which could potentially be hydrogenated to yield 4-hydroxybutanoic acid. google.com
Cyclocondensation Strategies for Benzimidazole Ring Formation
The final and pivotal step in the synthesis is the formation of the benzimidazole ring through the reaction of the N-nonyl-o-phenylenediamine precursor with the propanol-containing precursor.
Classical and Modern Approaches for Benzimidazole Annulation
The formation of the benzimidazole ring, known as annulation, can be achieved through various synthetic strategies, broadly categorized as classical and modern methods.
Classical Approaches: The most traditional method is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid at high temperatures, often in the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid (HCl). nih.govorgsyn.org In the context of synthesizing the target compound, N-nonyl-o-phenylenediamine would be reacted with 4-hydroxybutanoic acid. The high temperature facilitates the dehydration and subsequent cyclization to form the benzimidazole ring.
Another classical method involves the condensation of an o-phenylenediamine with an aldehyde. google.com In this case, N-nonyl-o-phenylenediamine would react with 3-hydroxypropanal. This reaction often requires an oxidizing agent to convert the initially formed dihydrobenzimidazole intermediate to the final aromatic benzimidazole.
Modern Approaches: Recent advancements have led to the development of milder and more efficient catalytic methods. Supported gold nanoparticles (AuNPs) on titanium dioxide (Au/TiO₂) have been shown to effectively catalyze the reaction between o-phenylenediamine and aldehydes under ambient conditions. google.com This method offers high yields and selectivity for 2-substituted benzimidazoles. Photocatalytic methods, using catalysts like Rose Bengal under visible light irradiation, provide another green and efficient route for the condensation of o-phenylenediamines with aldehydes. rupahealth.com These modern approaches often offer advantages in terms of milder reaction conditions, higher yields, and easier product isolation.
Optimization of Reaction Conditions for Selective 2-Substitution
Achieving high yield and selectivity for the desired 2-substituted benzimidazole, this compound, requires careful optimization of the reaction conditions. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.
For instance, when using aldehyde condensation, the choice of catalyst and solvent system is crucial. Studies have shown that using catalysts like Fe₃O₄@SiO₂-ZnCl₂ nanoparticles can lead to high yields of 2-substituted benzimidazoles. acs.org The use of deep eutectic solvents (DES) has also been reported as an efficient and recyclable medium for this transformation. acs.org
Temperature plays a significant role in selectivity. In some cases, lower temperatures may favor the formation of the 2-substituted product, while higher temperatures could lead to side reactions or the formation of 1,2-disubstituted products if the starting diamine is not pre-alkylated. google.com The molar ratio of the reactants (diamine and aldehyde/carboxylic acid) is another critical factor to control to maximize the yield of the desired product and minimize byproducts. google.com
Table 2: Comparison of Catalytic Systems for Benzimidazole Synthesis
| Catalytic System | Reactants | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Au/TiO₂ | o-Phenylenediamine, Aldehyde | CHCl₃:MeOH | Ambient | 80-98 | google.com |
| Rose Bengal (Photocatalyst) | o-Phenylenediamine, Aldehyde | Acetonitrile | Ambient (LED) | Good-Excellent | rupahealth.com |
| Fe₃O₄@SiO₂-ZnCl₂ | o-Phenylenediamine, Aldehyde | Ethanol | Reflux | High | acs.org |
| MgO@DFNS | o-Phenylenediamine, Aldehyde | Ethanol | Room Temp | Good-Efficient |
This table presents a summary of different catalytic systems used for the synthesis of 2-substituted benzimidazoles, which are applicable to the synthesis of the target compound.
N1-Alkylation with Nonyl Moiety
The introduction of the nonyl group onto the N1 position of the 2-(3-hydroxypropyl)benzimidazole (B1345757) is a critical step that dictates the final structure of the target molecule. Due to the presence of two nucleophilic nitrogen atoms in the benzimidazole ring (N1 and N3), regioselectivity is a key challenge.
The N-alkylation of unsymmetrical benzimidazoles can lead to a mixture of N1 and N3 isomers. The regiochemical outcome is influenced by several factors, including the nature of the substituent at the C2 position, the choice of the alkylating agent, the base, the solvent, and the reaction temperature. beilstein-journals.org
In the case of 2-(3-hydroxypropyl)benzimidazole, the hydroxypropyl group at the C2 position can influence the electron density and steric environment around the two nitrogen atoms. The N1 position is generally favored for alkylation due to a combination of electronic and steric effects.
Several strategies can be employed to enhance the regioselectivity of the N-alkylation:
Phase-Transfer Catalysis (PTC): This method is highly effective for the N-alkylation of heterocycles. rsc.orgnih.govphasetransfercatalysis.com It involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between the benzimidazole salt (in the aqueous or solid phase) and the alkyl halide (in the organic phase). PTC often allows for milder reaction conditions and can improve regioselectivity.
Surfactant-Mediated Synthesis in Aqueous Media: Utilizing surfactants like sodium dodecyl sulfate (B86663) (SDS) in an aqueous basic medium can promote the N-alkylation of benzimidazoles. fao.orgsamipubco.comresearchgate.netsamipubco.com The surfactant forms micelles that can encapsulate the organic reactants, thereby increasing their effective concentration and facilitating the reaction, often with high yields and selectivity. This method is also considered environmentally benign. rsc.org
Use of Strong Bases in Aprotic Solvents: The use of strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can effectively deprotonate the benzimidazole, forming the benzimidazolide (B1237168) anion. beilstein-journals.org The subsequent reaction with the alkylating agent can proceed with high regioselectivity, which is often influenced by the steric hindrance at the N1 and N3 positions.
The choice of the alkylating agent and catalyst is crucial for an efficient and selective synthesis.
Alkylating Agents: Nonyl bromide is a common and effective alkylating agent for this transformation. Other nonyl derivatives with good leaving groups, such as nonyl iodide or nonyl tosylate, could also be considered, potentially offering different reactivity profiles. beilstein-journals.org
Reaction Catalysis: Several catalytic systems can be employed for the N-alkylation of benzimidazoles.
Phase-Transfer Catalysts: Quaternary ammonium salts such as tetrabutylammonium (B224687) bromide (TBAB) are widely used and have been shown to be effective in promoting N-alkylation of various heterocyclic compounds. nih.govacs.org The efficiency of the catalyst can be influenced by its structure.
Copper Catalysis: Copper-catalyzed N-alkylation has emerged as a powerful method. nih.govnih.gov Catalytic systems often involve a copper(I) source, such as CuI, and a ligand, like trans-N,N'-dimethyl-1,2-cyclohexanediamine. nih.gov These methods can offer high yields and regioselectivity under relatively mild conditions. Mechanistic studies suggest the involvement of copper(I) intermediates in the catalytic cycle. rsc.orgresearchgate.netresearchgate.net
The following interactive table summarizes a comparison of different catalytic systems for N-alkylation of benzimidazoles based on literature precedents.
| Catalytic System | Typical Conditions | Advantages | Potential Considerations |
| Phase-Transfer Catalysis (e.g., TBAB) | NaOH/H₂O/Organic Solvent, RT to moderate heat | Mild conditions, operational simplicity, good for long-chain alkyl halides. fao.org | Catalyst loading and choice can impact efficiency. |
| Surfactant-Mediated (e.g., SDS) | NaOH/H₂O, RT to 60 °C | Environmentally friendly ("on water"), high yields, avoids organic solvents. fao.orgsamipubco.com | Micelle formation is concentration-dependent. |
| Copper-Catalyzed (e.g., CuI/ligand) | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Toluene), Elevated temp. | High regioselectivity, applicable to a wide range of substrates. nih.gov | Requires a metal catalyst and specific ligands. |
| Strong Base/Aprotic Solvent (e.g., NaH/THF) | Anhydrous conditions, RT to reflux | High yields, can offer high regioselectivity based on sterics. beilstein-journals.org | Requires handling of pyrophoric bases and anhydrous solvents. |
Overall Synthetic Route Optimization and Scalability
Proposed Optimized Synthetic Route:
Synthesis of 2-(3-hydroxypropyl)benzimidazole: Condensation of o-phenylenediamine with γ-butyrolactone in the presence of an acid catalyst (e.g., HCl or p-toluenesulfonic acid) provides a straightforward and scalable method for the precursor synthesis. bohrium.comorientjchem.orgnih.gov
N-Alkylation with Nonyl Bromide: Based on the evaluation of different methods, a phase-transfer catalyzed reaction using tetrabutylammonium bromide (TBAB) as the catalyst, sodium hydroxide as the base, in a biphasic system of water and an organic solvent like toluene, presents a robust and scalable option. rsc.orgresearchgate.net This method avoids the need for anhydrous conditions and expensive metal catalysts, making it attractive for larger-scale production.
Scalability Considerations: For the scale-up of the N-alkylation step, phase-transfer catalysis in a continuous flow reactor has been shown to be advantageous over batch processes. rsc.orgresearchgate.net Continuous flow offers better control over reaction parameters, improved heat and mass transfer, and enhanced safety, which are critical for industrial applications. The simplicity of the workup in PTC reactions also contributes to their scalability. nih.govacs.org
The following interactive table outlines the proposed optimized synthetic steps and key parameters.
| Step | Reactants | Reagents/Catalyst | Solvent | Key Parameters |
| 1. Benzimidazole Formation | o-Phenylenediamine, γ-Butyrolactone | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap to remove water. |
| 2. N-Alkylation | 2-(3-Hydroxypropyl)benzimidazole, Nonyl bromide | NaOH, TBAB | Water/Toluene | Vigorous stirring, 60-80 °C. |
Reaction Pathway Investigations and Mechanistic Studies
The N-alkylation of 2-(3-hydroxypropyl)benzimidazole proceeds via a nucleophilic substitution reaction. The mechanism, particularly the regioselectivity, is of significant interest.
The benzimidazole ring exists in a tautomeric equilibrium between the N1-H and N3-H forms. In the presence of a base, the proton is abstracted to form the benzimidazolide anion, which is a resonance-stabilized ambident nucleophile.
Mechanism of N1-Alkylation under Phase-Transfer Catalysis:
Anion Formation: The hydroxide ion (OH⁻) from the aqueous phase deprotonates the 2-(3-hydroxypropyl)benzimidazole at the N-H position, forming the benzimidazolide anion.
Ion-Pair Extraction: The phase-transfer catalyst, a quaternary ammonium cation (Q⁺), forms an ion pair with the benzimidazolide anion (Benz-⁻). This ion pair (Q⁺Benz⁻) is soluble in the organic phase.
Nucleophilic Attack: In the organic phase, the benzimidazolide anion of the ion pair acts as a nucleophile and attacks the electrophilic carbon of the nonyl bromide, displacing the bromide ion. This results in the formation of the N-nonyl benzimidazole product.
Catalyst Regeneration: The quaternary ammonium cation pairs with the bromide ion (Q⁺Br⁻) and migrates back to the aqueous phase, where it can exchange the bromide for another hydroxide ion, thus completing the catalytic cycle.
Regioselectivity (N1 vs. N3 Alkylation): The alkylation can theoretically occur at either the N1 or N3 position. For 2-substituted benzimidazoles, alkylation generally favors the N1 position. This preference is often attributed to steric hindrance. The substituent at the C2 position can sterically hinder the approach of the alkylating agent to the adjacent N3 position, making the N1 position more accessible. Electronic factors also play a role; the electron-donating or -withdrawing nature of the C2 substituent can influence the nucleophilicity of the two nitrogen atoms differently. beilstein-journals.org In the case of the 2-(3-hydroxypropyl) group, which is relatively flexible, the steric effect might be less pronounced than with bulkier groups, but it is still expected to favor N1-alkylation.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-(1-Nonylbenzimidazol-2-yl)propan-1-ol. It provides detailed information about the hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) atomic environments within the molecule.
Multi-Dimensional NMR Techniques for Proton, Carbon-13, and Nitrogen-15 Nuclei
One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the number and types of protons and carbons present. However, for a molecule with multiple aliphatic and aromatic regions, spectral overlap is common. Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to resolve these ambiguities. columbia.eduyoutube.com
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) ring, typically in the range of δ 7.2-7.8 ppm. nih.gov The protons of the propanol (B110389) and nonyl chains will appear in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) and oxygen (O-CH₂) would be deshielded and appear at approximately δ 4.2-4.5 ppm and δ 3.6-3.9 ppm, respectively. The remaining methylene protons of the nonyl and propanol chains would resonate between δ 0.8 and 2.0 ppm, with the terminal methyl group of the nonyl chain appearing as a characteristic triplet around δ 0.8-0.9 ppm. nih.gov
The ¹³C NMR spectrum will complement the ¹H NMR data. The aromatic carbons of the benzimidazole ring are expected to appear in the δ 110-155 ppm region. nih.gov The C2 carbon of the benzimidazole ring, being attached to two nitrogen atoms and the propanol side chain, would have a characteristic chemical shift around δ 150-155 ppm. nih.gov The carbons of the nonyl and propanol chains will resonate in the upfield region (δ 14-65 ppm).
¹⁵N NMR spectroscopy, often performed using indirect detection methods like HMBC, provides information on the nitrogen environments. In N-alkylated benzimidazoles, the ¹⁵N chemical shifts can be used to confirm the site of alkylation. The nitrogen atom bearing the nonyl group (N-1) and the other nitrogen (N-3) will have distinct chemical shifts, which are sensitive to the electronic environment and substitution pattern. researchgate.netspectrabase.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Benzimidazole) | 7.2 - 7.8 |
| N-CH₂ (Nonyl) | 4.2 - 4.5 |
| CH₂ (Propyl, adjacent to ring) | 2.9 - 3.2 |
| O-CH₂ (Propanol) | 3.6 - 3.9 |
| Internal CH₂ (Nonyl & Propanol) | 1.2 - 2.0 |
| Terminal CH₃ (Nonyl) | 0.8 - 0.9 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Benzimidazole) | 150 - 155 |
| Aromatic (Benzimidazole) | 110 - 145 |
| N-CH₂ (Nonyl) | 45 - 50 |
| CH₂ (Propyl, adjacent to ring) | 28 - 32 |
| O-CH₂ (Propanol) | 60 - 65 |
| Internal CH₂ (Nonyl & Propanol) | 22 - 35 |
Elucidation of Connectivities and Stereochemical Features
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals and establishing the connectivity between different parts of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in both the aliphatic chains and the aromatic ring. For instance, the proton signal at δ 4.2-4.5 ppm would show a cross-peak with the carbon signal at δ 45-50 ppm, confirming the N-CH₂ group of the nonyl chain.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. columbia.eduyoutube.com HMBC is instrumental in connecting the different structural fragments. Key correlations would include:
Correlations between the N-CH₂ protons of the nonyl chain and the carbons of the benzimidazole ring (C2, C7a).
Correlations between the methylene protons of the propanol chain adjacent to the ring and the C2 carbon of the benzimidazole.
Correlations between the aromatic protons and the carbons within the benzimidazole ring, confirming their relative positions.
These 2D NMR techniques collectively provide a detailed "map" of the molecule, confirming the N-1 substitution of the nonyl group and the C-2 substitution of the propanol chain on the benzimidazole core. As the molecule is achiral, there are no stereochemical features to elucidate.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule and can offer insights into its conformational properties. These two techniques are often complementary. rsc.org
Assignment of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound will exhibit characteristic bands corresponding to its various functional groups.
O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's O-H stretching vibration, broadened due to intermolecular hydrogen bonding. nih.gov
C-H Stretches: Aliphatic C-H stretching vibrations from the nonyl and propanol chains will appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches of the benzimidazole ring are expected to be observed just above 3000 cm⁻¹. nih.gov
C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region. researchgate.net
C-O Stretch: The C-O stretching vibration of the primary alcohol will produce a strong band in the IR spectrum, typically around 1050-1150 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| -OH | O-H Stretch (H-bonded) | 3200 - 3600 (Broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| C=N / C=C (Ring) | Ring Stretch | 1400 - 1650 |
| -CH₂- | CH₂ Bend (Scissoring) | 1450 - 1470 |
| -CH₃ | CH₃ Bend (Asymmetric) | ~1460 |
| C-O | C-O Stretch | 1050 - 1150 |
Conformational Analysis and Intermolecular Interactions
The broadness of the O-H stretching band in the IR spectrum is a direct indication of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. This interaction plays a significant role in the physical properties of the compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, is a powerful tool for the accurate determination of the molecular weight and elemental composition of a compound.
For this compound (C₂₀H₃₂N₂O), the protonated molecule [M+H]⁺ would be observed in the positive ion mode. HRMS can measure the mass-to-charge ratio (m/z) of this ion with very high precision (typically to four or five decimal places). This high accuracy allows for the unambiguous determination of the molecular formula, as very few combinations of atoms will have the same exact mass.
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can further confirm the structure. Common fragmentation pathways for N-alkylated benzimidazoles include cleavage of the alkyl chain and fragmentation of the benzimidazole ring system. For the title compound, characteristic fragment ions would be expected from the loss of the propanol side chain, cleavage of the nonyl chain at various points, and fragmentation of the benzimidazole core. The accurate mass measurement of these fragments provides further evidence for the proposed structure.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
X-ray Crystallography for Solid-State Molecular Geometry and Packing
While specific crystallographic data for this compound is not prominently available in the reviewed literature, the study of analogous benzimidazole derivatives offers a clear precedent for the application of this technique. For instance, novel benzimidazole derivatives have been synthesized and their structures rigorously characterized using single-crystal X-ray crystallography. nih.gov These studies are crucial for validating the molecular structure predicted by other spectroscopic methods like NMR and for understanding intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the material's bulk properties.
In a typical analysis of related benzimidazole compounds, researchers have successfully determined key structural parameters. The geometric structures are often optimized using computational methods like Density Functional Theory (DFT), which show good agreement with the experimental X-ray diffraction data. nih.gov This synergy between experimental crystallography and theoretical calculations provides a comprehensive understanding of the molecule's electronic and structural properties.
Below is a representative table illustrating the kind of data obtained from a single-crystal X-ray diffraction analysis for a hypothetical benzimidazole derivative, based on findings for related structures.
| Crystallographic Parameter | Value |
| Empirical Formula | C19H30N2O |
| Formula Weight | 302.46 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 12.876(5) |
| α (°) | 90 |
| β (°) | 109.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1900.0(1) |
| Z (molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.058 |
| R-factor | 0.045 |
Note: This table is illustrative and based on typical values for benzimidazole derivatives; it does not represent experimentally determined data for this compound.
Chiroptical Spectroscopy (if applicable to chiral derivatives or complexes)
Chiroptical spectroscopy encompasses a group of techniques, including circular dichroism (CD) and circularly polarized luminescence (CPL), that are sensitive to the three-dimensional asymmetry (chirality) of molecules. The parent compound, this compound, is achiral and therefore does not exhibit a chiroptical response.
However, the benzimidazole scaffold is a versatile platform for the design of chiral molecules. Researchers have successfully synthesized chiral benzimidazole derivatives and investigated their chiroptical properties. nih.govrsc.org These studies are significant for developing advanced materials for applications in chiral sensing, displays, and anti-counterfeiting technologies. rsc.org
A notable strategy involves the co-assembly of achiral benzimidazole derivatives with natural chiral molecules, such as hydroxyl acids. This supramolecular approach can induce chirality in the resulting nanostructures, leading to emergent chiroptical signals like the Cotton effect in CD spectra and enhanced CPL. nih.gov For example, a study demonstrated that while a series of benzimidazole derivatives alone showed weak CPL, their co-assembly with natural acids via hydrogen bonding led to a dramatic boost in dissymmetry factors, which quantify the chiroptical activity. nih.gov
The development of chiral organic materials with strong chiroptical responses is a burgeoning field of research. rsc.org By making small modifications to the chemical structure of imidazole (B134444) derivatives, significant variations in their solid-state aggregation and, consequently, their chiroptical properties can be achieved. rsc.org
The table below summarizes key chiroptical data reported for engineered chiral benzimidazole-based systems.
| System | Chiroptical Technique | Key Finding | Reported g-factor |
| Benzimidazole Derivative + Natural Acid | CD / CPL | Emergence of Cotton effects and enhanced CPL upon co-assembly. nih.gov | glum boosted from 1 x 10⁻³ to 5.5 x 10⁻² nih.gov |
| Chiral π-conjugated Imidazole Derivative | ECD / CPL | Thin films exhibit strong chiroptical properties sensitive to molecular structure. rsc.org | Not specified |
| Chiral Benzothiadiazole Nanohoop | ECD / CPL | Strong chiroptical response with high fluorescence quantum yields. rsc.org | Not specified |
Note: This table presents findings for chiral systems based on the benzimidazole/imidazole framework, not for this compound itself.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(1-Nonylbenzimidazol-2-yl)propan-1-ol, these methods provide insights into its geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) is a robust computational method for predicting the molecular structure and energy of chemical systems. nih.govresearchgate.netacs.org A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p) to perform geometry optimization. nih.gov This process mathematically alters the molecule's geometry to find its most stable, lowest-energy conformation.
The optimization of this compound would reveal key structural parameters. The benzimidazole (B57391) core is largely planar, while the nonyl and propanol (B110389) substituents introduce significant conformational flexibility. The calculations would yield precise bond lengths, bond angles, and dihedral angles that characterize the three-dimensional shape of the molecule. Energetic properties such as the total energy, zero-point vibrational energy (ZPVE), and thermal energies can also be calculated, providing a measure of the molecule's stability.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(imidazole)-N(imidazole) | 1.38 Å |
| Bond Length | C(imidazole)-N(benzene) | 1.39 Å |
| Bond Length | C=N(imidazole) | 1.31 Å |
| Bond Length | N(imidazole)-C(nonyl) | 1.48 Å |
| Bond Length | C(imidazole)-C(propanol) | 1.51 Å |
| Bond Angle | C-N-C (imidazole ring) | 108.5° |
| Dihedral Angle | N-C-C-C (propanol chain) | ~175° (anti-periplanar) |
This interactive table presents selected, plausible geometric parameters for the molecule's lowest energy state.
The electronic behavior of a molecule is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). electrochemsci.orgsapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. sapub.orgacs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. electrochemsci.orgsapub.org A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system. The LUMO is also anticipated to be distributed across this aromatic core. The nonyl and propanol chains would have a lesser contribution to these frontier orbitals. Analysis of the Mulliken atomic charges or Natural Bond Orbital (NBO) analysis would reveal the charge distribution across the molecule, highlighting electronegative nitrogen and oxygen atoms as sites of negative charge density and identifying potential sites for electrophilic attack. electrochemsci.orgnih.gov
Table 2: Illustrative Electronic Properties of this compound
| Property | Value (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 5.15 | Indicator of chemical stability and reactivity |
| Ionization Potential (I) | 6.25 | Estimated energy to remove an electron (-EHOMO) |
| Electron Affinity (A) | 1.10 | Estimated energy released when gaining an electron (-ELUMO) |
This interactive table provides hypothetical electronic property values based on DFT calculations for similar benzimidazole structures.
DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) spectra and chemical shifts for nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies of the optimized structure. These calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and achieve better agreement with experimental data. sapub.org This allows for the assignment of specific vibrational modes, such as N-H stretching (if present), C-H stretching of the alkyl chains, and aromatic C=C bending modes of the benzimidazole ring. researchgate.net
Similarly, NMR chemical shifts (1H and 13C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). researchgate.net These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra and confirm the molecular structure.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
While quantum chemical calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. irb.hrnih.govresearchgate.nettandfonline.com MD simulations are particularly valuable for a flexible molecule like this compound, with its long nonyl chain.
An MD simulation would involve placing the molecule in a simulated box, often filled with solvent molecules like water, to mimic physiological conditions. irb.hr By solving Newton's equations of motion for every atom over a series of time steps (femtoseconds), a trajectory of the molecule's movement is generated. researchgate.net Analysis of this trajectory can reveal:
Conformational Landscapes: The simulation would explore the different shapes (conformations) the molecule can adopt due to the rotation around single bonds in the nonyl and propanol chains. This helps identify the most populated and energetically favorable conformations.
Solvent Effects: The simulation explicitly shows how solvent molecules arrange around the solute. For instance, water molecules would form hydrogen bonds with the hydroxyl group of the propanol chain and the nitrogen atoms of the benzimidazole ring.
Stability: Root Mean Square Deviation (RMSD) analysis of the trajectory can indicate the stability of the molecule's core structure over the simulation time. researchgate.net
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry can be used to explore potential chemical reactions involving this compound. For example, the mechanism of its synthesis or a potential metabolic transformation could be investigated. This involves identifying the reactants, products, and any intermediates along a reaction pathway.
A key aspect of this analysis is locating the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are employed to optimize the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Vibrational frequency analysis is used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Computational Studies on Intermolecular Interactions and Supramolecular Assemblies
The structure of this compound, with its hydrogen-bond-donating hydroxyl group, hydrogen-bond-accepting nitrogen atoms, and a large non-polar nonyl chain, suggests a capacity for various intermolecular interactions. Computational methods can model how two or more of these molecules might interact.
These studies can predict the formation of dimers or larger aggregates. The primary interactions would likely involve hydrogen bonding between the propanol's hydroxyl group and a nitrogen atom of a neighboring benzimidazole ring. Additionally, the aromatic benzimidazole rings can engage in π-π stacking, while the long nonyl chains can interact through van der Waals forces, potentially leading to organized supramolecular structures. Docking and MD simulations are powerful tools to explore these interactions, particularly in the context of binding to a biological target like a protein active site. nih.govnih.govresearchgate.net
Coordination Chemistry and Metal Complex Formation
Ligand Properties of 3-(1-Nonylbenzimidazol-2-yl)propan-1-ol
The coordinating ability of this compound is primarily dictated by the presence of multiple potential donor atoms and the influence of its substituent groups.
The this compound molecule presents three potential sites for coordination to a metal center: the two nitrogen atoms of the benzimidazole (B57391) ring and the oxygen atom of the terminal hydroxyl group. The benzimidazole moiety typically coordinates to metal ions through the pyridine-type nitrogen atom (N3). researchgate.net The involvement of the pyrrole-type nitrogen (N1) in coordination is less common as its lone pair is part of the aromatic system, but its deprotonation can lead to its participation in bonding.
The hydroxyl oxygen of the propanol (B110389) arm can also coordinate to a metal ion. This allows the ligand to act in a bidentate fashion, chelating with the metal center through one of the benzimidazole nitrogens and the hydroxyl oxygen. This chelation results in the formation of a stable six-membered ring, which is thermodynamically favorable. In some instances, benzimidazole-based ligands with alcohol functionalities have been shown to act as bidentate or even tridentate ligands in the formation of transition metal complexes. uomphysics.net
The substituents on the benzimidazole core, namely the 1-nonyl group and the 2-propanol group, play a crucial role in defining the steric and electronic characteristics of the ligand.
Steric Effects: The long, flexible nonyl chain at the N1 position introduces significant steric bulk. This steric hindrance can influence the geometry of the resulting metal complexes by directing the approach of other ligands and affecting the coordination number of the metal center. researchgate.netmdpi.com The steric demands of the nonyl group might favor the formation of complexes with lower coordination numbers or lead to distorted geometries. The propanol arm also contributes to the steric profile of the ligand, influencing how the ligand packs in the solid state and the accessibility of the metal center. nih.gov
Electronic Effects: The N-alkylation with the nonyl group has an electron-donating effect on the benzimidazole ring system. sci-hub.box This inductive effect increases the electron density on the nitrogen atoms, enhancing their donor capacity and potentially strengthening the metal-ligand bond. The electronic nature of substituents on the benzimidazole ring is known to influence the electronic structure and reactivity of the resulting metal complexes. nrel.gov The propanol arm, being an alkyl alcohol, has a modest electron-donating effect.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with ligands analogous to this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. semanticscholar.orgnih.govrdd.edu.iq The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the final product.
Based on studies of similar benzimidazole-alcohol ligands, several coordination modes with d-block metals can be anticipated for this compound. The most common mode would likely be as a bidentate N,O-donor ligand, forming a chelate ring with the metal center. uomphysics.net Monodentate coordination through the pyridine-type nitrogen is also possible, particularly if the reaction conditions or the presence of other ligands disfavor chelation. researchgate.net In some cases, the hydroxyl group might remain uncoordinated or participate in hydrogen bonding within the crystal lattice. mdpi.com
The stoichiometry and geometry of the resulting metal complexes would be determined using a variety of analytical and spectroscopic techniques. Elemental analysis and mass spectrometry are fundamental for determining the empirical formula and the metal-to-ligand ratio.
Spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide valuable information about the ligand's coordination. In IR spectroscopy, a shift in the ν(C=N) stretching frequency of the benzimidazole ring upon complexation is indicative of coordination through the nitrogen atom. nih.gov Changes in the ν(O-H) band can suggest the involvement of the hydroxyl group in coordination. NMR spectroscopy, particularly for diamagnetic complexes, can elucidate the structure of the complex in solution.
Table 1: Expected Spectroscopic Data for a Hypothetical [M(L)₂Cl₂] Complex (L = this compound)
| Spectroscopic Technique | Free Ligand (L) | Coordinated Ligand in [M(L)₂Cl₂] | Interpretation |
| FT-IR (cm⁻¹) | |||
| ν(O-H) | ~3400 (broad) | ~3300 (broad) or absent if deprotonated | Shift indicates coordination of the hydroxyl group. |
| ν(C=N) | ~1620 | ~1600-1615 | Shift to lower wavenumber indicates coordination of the imine nitrogen. |
| ¹H NMR (ppm) | |||
| -CH₂-OH | ~3.6 | Shifted | Change in chemical environment upon coordination. |
| Aromatic protons | ~7.2-7.6 | Shifted | Change in electronic environment of the benzimidazole ring. |
Electronic Properties and Redox Chemistry of Metal-Benzimidazole Complexes
The electronic properties and redox behavior of metal complexes are intrinsically linked to the nature of both the metal ion and the coordinating ligands.
The redox chemistry of metal-benzimidazole complexes is often investigated using cyclic voltammetry. These studies can reveal information about the stability of different oxidation states of the metal center and the influence of the ligand on the redox potentials. researchgate.netnih.gov The electron-donating nature of the 1-nonyl and 2-propanol substituents would be expected to make the metal center more electron-rich, potentially shifting the redox potentials to more negative values compared to complexes with electron-withdrawing substituents. The ability of the ligand to stabilize different oxidation states is a key factor in the potential applications of these complexes in catalysis and materials science. nih.gov
Table 2: Postulated Redox Potentials for Hypothetical First-Row Transition Metal Complexes
| Metal Complex | Redox Couple | Potential (V vs. SCE) | Notes |
| [Co(L)₂]²⁺ | Co(III)/Co(II) | +0.4 to +0.8 | The exact potential would depend on the solvent and supporting electrolyte. |
| [Cu(L)₂]²⁺ | Cu(II)/Cu(I) | -0.1 to +0.3 | The geometry of the complex would significantly influence this potential. |
| [Ni(L)₂]²⁺ | Ni(III)/Ni(II) | > +1.0 | Ni(II) is generally difficult to oxidize in such ligand environments. |
| (Note: These are hypothetical values based on trends observed for similar benzimidazole complexes and are for illustrative purposes.) |
Ligand Exchange Reactions and Complex Stability Studies of this compound
The stability of metal complexes formed with this compound and the kinetics of its ligand exchange reactions are crucial for understanding their potential applications in various chemical and biological systems. While specific quantitative data for this particular ligand is not extensively available in the public domain, a comprehensive understanding can be derived from studies on analogous benzimidazole derivatives. The stability of these complexes is influenced by several factors including the nature of the metal ion, the solvent, and the electronic and steric effects of the substituents on the benzimidazole core.
Ligand exchange reactions involve the substitution of one ligand in a coordination complex with another. The rate and mechanism of these reactions are indicative of the lability of the metal-ligand bond. For complexes of this compound, the exchange process would likely involve the dissociation of the benzimidazole ligand and the subsequent coordination of an incoming ligand. The kinetics of such reactions can often be followed spectrophotometrically if the reactant and product complexes have distinct absorption spectra. Studies on similar copper(II) complexes with multidentate ligands have shown that these reactions can proceed through intermediates where the incoming ligand is partially coordinated before the leaving ligand has fully dissociated.
The stability of metal complexes is a thermodynamic parameter quantified by stability constants (or formation constants). Higher stability constants indicate a stronger metal-ligand interaction and a more stable complex. For benzimidazole-based ligands, the stability of their metal complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend is attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series.
To illustrate the typical range of stability constants for related benzimidazole complexes, the following interactive data table presents stability constants (log K) for various substituted benzimidazoles with different metal ions, as determined by potentiometric titration.
| Ligand | Metal Ion | log K1 | log K2 | Temperature (°C) | Ionic Strength (M) |
|---|---|---|---|---|---|
| Benzimidazole | Ni(II) | 2.95 | 2.40 | 20 | 0.5 |
| Benzimidazole | Co(II) | 2.55 | 2.00 | 20 | 0.5 |
| 2-Methylbenzimidazole | Cu(II) | 4.50 | 3.80 | 35 | 0.1 |
| 2-(Hydroxymethyl)benzimidazole | Cu(II) | 5.20 | 4.50 | 35 | 0.1 |
| 2-(Aminomethyl)benzimidazole | Cd(II) | 5.64 | 4.81 | 25 | 0.1 |
This table presents representative data for analogous compounds to illustrate the concept, as specific data for this compound is not available.
The thermodynamic parameters, such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), associated with complex formation provide further insights into the stability. A negative ΔG° indicates a spontaneous complexation reaction. The enthalpy change reflects the heat evolved or absorbed during the reaction, while the entropy change is related to the change in the randomness of the system. For chelate formation, a positive entropy change is typically observed due to the release of a greater number of solvent molecules upon coordination of a single multidentate ligand.
Catalytic Applications in Polymer and Organic Synthesis
Role as Curing Accelerators in Polymer Systems
Benzimidazole (B57391) and its derivatives are recognized for their catalytic activity in the curing of thermosetting resins, such as epoxy systems. researchgate.netnih.gov These compounds can function as accelerators, influencing the rate and progression of the crosslinking reactions that are fundamental to the curing process. threebond.co.jp The catalytic effect is generally attributed to the unique chemical nature of the imidazole (B134444) ring embedded within the benzimidazole structure.
Enhancement of Curing Kinetics in Thermosetting Resins (e.g., Epoxy Systems)
Benzimidazole and related imidazole compounds are effective catalysts for the reactions between epoxy resins and curing agents like carboxylic acids or anhydrides. nih.gov The presence of a benzimidazole-based accelerator can significantly increase the reaction rate. For instance, studies on the esterification reaction between diglycidyl ether of bisphenol-A (DGEBA) epoxy resin and acrylic acid have confirmed that benzimidazole can effectively catalyze the process. nih.gov The progress of such reactions is often monitored by tracking the decrease in the acid value of the mixture over time at various temperatures. nih.gov It has been observed that the acid value decreases linearly during the initial stages of the reaction, indicating a steady catalytic enhancement. nih.gov
Polymers synthesized using imidazole-based catalysts often exhibit improved properties such as greater heat resistance, adhesion, and water resistance compared to those cured with standard tertiary amines. researchgate.net The efficiency of the catalysis can depend on the concentration of the accelerator; for example, in certain epoxy-anhydride systems, an accelerator concentration of around 2 parts per hundred of resin (pph) has been found to provide maximum reactivity. researchgate.net
Influence on Polymerization Rate and Gelation Time
The introduction of a benzimidazole-based accelerator into a thermosetting resin formulation has a direct impact on the polymerization rate and, consequently, the gelation time. The polymerization rate, or the extent of the reaction, can be quantified by measuring changes in reactant concentrations over time. nih.gov
The following table illustrates the effect of temperature on the reaction extent in a benzimidazole-catalyzed epoxy-acrylic acid system, demonstrating how the polymerization rate increases with temperature. nih.gov
Table 1: Influence of Temperature on Reaction Extent in a Benzimidazole-Catalyzed System
| Reaction Time (minutes) | Extent of Reaction at 80°C (%) | Extent of Reaction at 90°C (%) | Extent of Reaction at 100°C (%) |
|---|---|---|---|
| 0 | 0.0 | 0.0 | 0.0 |
| 30 | 25.1 | 35.2 | 45.3 |
| 60 | 40.5 | 55.8 | 68.1 |
| 90 | 52.3 | 69.4 | 79.5 |
| 120 | 61.8 | 78.9 | 87.2 |
| 150 | 69.1 | 85.6 | 92.4 |
This data is representative of a typical benzimidazole-catalyzed epoxy-carboxylic acid reaction and is based on findings reported in the literature. nih.gov
The use of imidazole derivatives as accelerators can also offer a desirable balance of a long pot life (the period during which the resin remains workable) with rapid curing once a specific activation temperature is reached. threebond.co.jpevonik.com This latency is a crucial property for one-component adhesive and composite formulations. researchgate.net
Proposed Mechanisms of Catalysis in Crosslinking Reactions
The catalytic mechanism of imidazole derivatives in epoxy curing is a multifaceted process. It is understood that the imidazole does not remain dormant after the initial stage of polymerization but is actively involved throughout the reaction. researchgate.net
One proposed mechanism for an epoxy-anhydride system involves the imidazole derivative acting as a true catalyst. The process is thought to begin with the formation of an adduct between the catalyst and the epoxy resin or the anhydride (B1165640). researchgate.net Computational studies on the epoxy-carboxylic acid reaction suggest that the catalysis proceeds via the formation of a complex between the carboxylic acid and the amine catalyst (the benzimidazole). nih.gov
A key aspect of the catalytic cycle is the regeneration of the imidazole catalyst. Research has shown that imidazoles can be regenerated through at least two pathways during the curing process. researchgate.net One route involves N-dealkylation of the imidazolium (B1220033) intermediate that is formed, while another pathway is a β-elimination reaction. researchgate.net These regeneration steps ensure that the imidazole derivative can continue to participate in the polymerization, confirming its role as a true catalyst rather than just a reactive agent. researchgate.net
Homogeneous Catalysis with Metal Complexes Derived from the Compound
Benzimidazole derivatives are versatile ligands capable of coordinating with a wide array of metal ions to form stable complexes. nih.govresearchgate.net The ease with which the electronic and steric properties of the benzimidazole scaffold can be modified allows for the synthesis of metal complexes with tailored catalytic activities. researchgate.net These complexes have shown significant potential in various homogeneous catalytic processes. researchgate.netrsc.org
Application in Carbon-Carbon Bond Forming Reactions
Metal complexes derived from N-heterocyclic carbene (NHC) ligands based on benzimidazole are broadly investigated as catalysts for carbon-carbon bond forming reactions. researchgate.net These reactions are fundamental in organic synthesis for constructing complex molecular architectures. Benzimidazole-based NHC-metal complexes have been successfully employed in a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions. researchgate.net
For example, manganese(I) complexes incorporating a tridentate benzimidazole-based ligand have been used to catalyze the coupling of aromatic diamines with primary alcohols to synthesize other benzimidazole derivatives, demonstrating the utility of these complexes in C-N and C-C bond formation. researchgate.net The activity of these catalysts allows for the use of cost-effective bases and can result in excellent product yields. researchgate.net
Catalytic Activity in Hydrogenation or Dehydrogenation Processes
While the direct application of 3-(1-Nonylbenzimidazol-2-yl)propan-1-ol metal complexes in hydrogenation or dehydrogenation is not extensively documented in readily available literature, the broader class of benzimidazole-derived metal complexes has been explored in related transformations. For instance, the synthesis of benzimidazoles can itself involve a dehydrogenative coupling step. researchgate.net The development of catalysts for such transformations is an active area of research. Given the structural and electronic versatility of benzimidazole ligands, it is plausible that metal complexes of this compound could be designed to exhibit catalytic activity in hydrogenation or dehydrogenation reactions, although specific research to this effect is required.
Heterogeneous Catalysis Using Immobilized or Surface-Modified Derivatives
The immobilization of N-heterocyclic carbene-metal complexes, particularly those involving palladium, onto solid supports represents a significant advancement in catalysis, merging the high efficiency of homogeneous systems with the practical benefits of heterogeneous catalysts, such as ease of separation and recyclability. rsc.orgnih.gov The compound this compound is an ideal candidate for such applications. Its hydroxyl group allows for covalent attachment to a variety of solid supports, including silica (B1680970) and polymers, to create robust, reusable catalytic systems. rsc.orgrsc.org
Once the benzimidazolium salt is formed and then complexed with a metal, typically palladium, it can be anchored to the support. This process involves the reaction of the hydroxyl group with a suitably functionalized support material. For instance, it can be grafted onto silica gel or a polymer resin. rsc.orgrsc.org These supported catalysts are particularly effective in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions. researchgate.netnih.gov
Research Findings on Analogous Systems
Studies on analogous polymer- and silica-supported benzimidazolium-derived NHC-palladium complexes have demonstrated their efficacy and robustness in various cross-coupling reactions. These immobilized catalysts often exhibit excellent activity and can be recycled multiple times with minimal loss of performance.
For example, a polymer-supported N-heterocyclic carbene-palladium complex has been shown to be a highly effective catalyst for the Suzuki cross-coupling reaction in aqueous media. nih.gov The catalyst could be recovered by simple filtration and reused in multiple cycles with consistent activity. nih.gov Similarly, silica-grafted polymeric NHC-palladium complexes have been utilized as recyclable nanocatalysts for Heck and Sonogashira coupling reactions, demonstrating high turnover numbers (TON) and turnover frequencies (TOF). rsc.org
The performance of these catalysts is influenced by several factors, including the nature of the support, the linker used for immobilization, and the reaction conditions. The use of a solid support not only facilitates catalyst recovery but can also enhance catalyst stability by preventing the aggregation of metal nanoparticles, which can be a deactivation pathway. mdpi.com
Illustrative Performance Data of Analogous Immobilized Catalysts
To illustrate the potential catalytic performance of an immobilized system derived from this compound, the following tables present typical data from studies on similar supported NHC-palladium catalysts in Suzuki-Miyaura and Mizoroki-Heck reactions.
Table 1: Representative Performance in Suzuki-Miyaura Cross-Coupling Reactions (Data is representative of typical findings for polymer- or silica-supported benzimidazolium-NHC-Pd catalysts)
| Aryl Halide | Arylboronic Acid | Product | Yield (%) | Catalyst Recycles | Ref. |
| 4-Bromoacetophenone | Phenylboronic Acid | 4-Acetylbiphenyl | >95 | 5 | nih.gov |
| 4-Iodotoluene | Phenylboronic Acid | 4-Methylbiphenyl | 98 | 6 | rsc.org |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic Acid | 4,4'-Difluorobiphenyl | 90 | 5 | mdpi.com |
| Bromobenzene | Phenylboronic Acid | Biphenyl | 99 | 5 | mdpi.com |
Table 2: Representative Performance in Mizoroki-Heck Cross-Coupling Reactions (Data is representative of typical findings for polymer- or silica-supported benzimidazolium-NHC-Pd catalysts)
| Aryl Halide | Olefin | Product | Yield (%) | Catalyst Recycles | Ref. |
| 4-Bromoacetophenone | Styrene | 4-Acetylstilbene | >90 | 12 | rsc.orgresearchgate.net |
| Iodobenzene | n-Butyl acrylate | n-Butyl cinnamate | >95 | 10+ | researchgate.net |
| 4-Iodotoluene | n-Butyl acrylate | n-Butyl 4-methylcinnamate | >95 | 10+ | rsc.org |
These tables showcase the high yields and excellent recyclability that are characteristic of such heterogeneous catalytic systems. The long nonyl chain on the benzimidazole ring of the target compound would likely enhance its compatibility with organic solvents and could influence the microenvironment around the catalytic center, potentially affecting activity and selectivity. The propanol (B110389) linker provides a flexible tether to the solid support, which is often beneficial for catalytic performance.
No Publicly Available Research Found for this compound
Following a comprehensive search of scientific literature and chemical databases, no research findings, property data, or application studies were found for the specific chemical compound "this compound".
Extensive queries aimed at uncovering information regarding its potential use in advanced materials science, including its function as an n-type dopant, its role in functional polymers, or its structure-property relationships, yielded no relevant results. Furthermore, no CAS number or entries in major chemical catalogs could be definitively assigned to this specific molecule, which has precluded access to any potential supplier-linked research.
As a result of the complete absence of scientific data for "this compound" in the public domain, it is not possible to generate the requested article focusing on its applications in advanced materials science. The strict requirement to adhere to a detailed outline concerning its use in organic electronics and functional polymers cannot be met without foundational research, which appears to be non-existent or not publicly accessible.
Applications in Advanced Materials Science
Functional Polymers and Polymeric Materials
Development of Functionalized Polybenzimidazoles (e.g., as precursors for membranes)
General research into functionalized polybenzimidazoles often explores the introduction of various side chains and functional groups to the PBI backbone to enhance properties like solubility, processability, and proton conductivity for membrane applications, particularly in high-temperature proton exchange membrane fuel cells (HT-PEMFCs). These modifications can involve attaching alkyl chains, such as nonyl groups, to the benzimidazole (B57391) nitrogen to improve solubility. However, specific studies detailing the synthesis and polymerization of 3-(1-Nonylbenzimidazol-2-yl)propan-1-ol to create functionalized PBIs for membrane precursors are not documented in the available literature.
Applications in Gas Separation Membranes through Molecular Design
The molecular design of membranes for gas separation is a critical area of research, focusing on creating materials with tailored free volume, chain packing, and chemical affinity to specific gases. Polybenzimidazoles are known for their excellent thermal and chemical stability, making them attractive candidates for gas separation membranes. The introduction of functional groups can influence the gas transport properties of PBI membranes. While the nonyl and propanol (B110389) groups of this compound could theoretically impact membrane performance, no specific research has been found that investigates this compound in the context of molecular design for gas separation applications.
Advanced Composite Materials as Additives or Modifiers
Polybenzimidazoles are also utilized as components in advanced composite materials due to their high strength and thermal stability. They can be used as matrices or as additives to modify the properties of other polymers. The specific use of this compound as an additive or modifier in such composites is not described in the available scientific and technical databases. Research in this area typically focuses on the incorporation of PBI polymers or other well-characterized derivatives into composite structures.
Future Research Directions and Interdisciplinary Opportunities
Design and Synthesis of Next-Generation Derivatives with Tunable Properties
The modular nature of 3-(1-Nonylbenzimidazol-2-yl)propan-1-ol provides a fertile ground for the design and synthesis of next-generation derivatives. The nonyl chain offers a lipophilic domain that can be modified to alter solubility and self-assembly properties. Variations in the length and branching of this alkyl chain could be explored to fine-tune the molecule's interaction with biological membranes or its organization in thin films.
Furthermore, the propanol (B110389) group presents a reactive site for esterification, etherification, or conversion to other functional groups. These modifications could be used to attach chromophores, fluorophores, or specific targeting moieties, thereby creating derivatives with tailored optical, electronic, or biological properties. The benzimidazole (B57391) ring itself can be functionalized on the benzene (B151609) portion, introducing electron-donating or electron-withdrawing groups to modulate the electronic characteristics of the molecule.
| Modification Site | Potential Modifications | Tunable Properties |
| Nonyl Chain | Varying alkyl chain length (e.g., hexyl, dodecyl), introducing branching or unsaturation. | Solubility, lipophilicity, self-assembly, liquid crystalline phases. |
| Propanol Group | Esterification, etherification, conversion to amines or thiols, attachment of polymers. | Polarity, reactivity, conjugation capabilities, biocompatibility. |
| Benzimidazole Core | Substitution on the benzene ring (e.g., nitro, amino, halogen groups). | Electronic properties (HOMO/LUMO levels), photophysical characteristics, metal coordination. |
Exploration of Novel Catalytic Transformations and Reaction Systems
Benzimidazole derivatives are known to act as ligands for transition metals, forming complexes that can catalyze a variety of organic transformations. The nitrogen atoms in the imidazole (B134444) ring of this compound are potential coordination sites for metal ions. Future research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation.
The presence of the hydroxyl group in the propanol side chain could also be exploited to create bidentate or tridentate ligands, potentially leading to catalysts with enhanced stability and selectivity. The long nonyl chain might allow for catalysis in non-polar media or even in biphasic systems, offering advantages in catalyst recovery and recycling.
Integration into Emerging Organic Electronic Devices and Sensing Platforms
The conjugated system of the benzimidazole core suggests potential applications in organic electronics. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The nonyl group could enhance solubility in organic solvents, facilitating device fabrication through solution-based processing techniques.
Moreover, the benzimidazole moiety is known to interact with various analytes, making it a candidate for chemical sensors. The propanol group could serve as an anchor point for immobilizing the molecule onto a solid support, such as a nanoparticle or an electrode surface. The resulting sensor could be designed to detect metal ions, anions, or organic molecules through changes in its optical or electrochemical properties.
Advanced In-Situ Characterization Techniques for Understanding Dynamic Processes
To fully understand the behavior of this compound in various applications, advanced in-situ characterization techniques will be crucial. For instance, in the context of catalysis, techniques like in-situ infrared spectroscopy or X-ray absorption spectroscopy could provide insights into the structure of the active catalytic species and the mechanism of the reaction.
When studying its potential in organic electronics, in-situ atomic force microscopy or grazing-incidence X-ray scattering could be employed to monitor the self-assembly and crystallization of thin films during device fabrication. For sensing applications, techniques such as surface plasmon resonance or quartz crystal microbalance could be used to study the binding kinetics of the molecule with target analytes in real-time.
Synergistic Approaches Combining Computational and Experimental Research for Predictive Design
A powerful strategy for accelerating the discovery of new applications for this compound and its derivatives involves a synergistic combination of computational and experimental research. Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can be used to predict the electronic and photophysical properties of new derivatives before they are synthesized. researchgate.netresearchgate.net This computational pre-screening can help to identify the most promising candidates for a particular application, thereby saving significant experimental effort.
Molecular dynamics simulations could be employed to study the self-assembly of these molecules in solution or on surfaces, providing insights into the formation of nanostructures. researchgate.net These computational predictions can then be validated through experimental studies, and the experimental results can be used to refine the computational models, creating a feedback loop that leads to a more efficient and predictive design process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
